

# Comparative Analysis of MAX-40279 Hydrochloride in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for MAX-40279 hydrochloride, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in the context of Acute Myeloid Leukemia (AML) treatment. As of the latest available information, detailed quantitative results from the Phase I clinical trial of MAX-40279 are not yet publicly available. This guide, therefore, focuses on a comparison of its preclinical rationale and clinical trial design with the established FLT3 inhibitors, Quizartinib and Sorafenib, for which clinical data is available.

### Introduction to MAX-40279 Hydrochloride

MAX-40279 is an orally administered small molecule inhibitor targeting both FLT3 and FGFR. [1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to overcome resistance mechanisms to existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential of MAX-40279 to inhibit tumor growth in mouse models and to be effective against FLT3 mutations that are resistant to other inhibitors.

## **Comparative Clinical Trial Landscape**



A direct comparison of clinical trial data is currently limited by the lack of published results from the ongoing Phase I trial of MAX-40279 (NCT03412292). The primary objectives of this dose-escalation study are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) of MAX-40279 in patients with AML.[1][3]

To provide a framework for future comparative analysis, this guide presents the available data from pivotal clinical trials of two other FLT3 inhibitors: Quizartinib and Sorafenib.

## **Data Presentation: Comparative Clinical Trial Data**

As quantitative data from the MAX-40279 Phase I trial is not yet available, the following table summarizes key efficacy and safety data from the pivotal trials of Quizartinib (QuANTUM-First) and Sorafenib (SORAML) in newly diagnosed AML patients. This will serve as a benchmark for when MAX-40279 data becomes available.

| Feature                        | Quizartinib<br>(QuANTUM-First)                                                                 | Sorafenib<br>(SORAML)                                                       | MAX-40279<br>(NCT03412292)      |
|--------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|---------------------------------|
| Primary Endpoint               | Overall Survival (OS)                                                                          | Event-Free Survival<br>(EFS)                                                | Safety and Tolerability,<br>MTD |
| Patient Population             | Newly diagnosed<br>FLT3-ITD positive<br>AML                                                    | Newly diagnosed AML<br>(ages 18-60)                                         | Relapsed/Refractory<br>AML      |
| Median OS                      | 31.9 months                                                                                    | Not significantly different from placebo                                    | Data not yet available          |
| Median EFS                     | 14.4 months                                                                                    | 20.5 months                                                                 | Data not yet available          |
| Complete Remission (CR) Rate   | 55%                                                                                            | 60%                                                                         | Data not yet available          |
| Key Grade ≥3<br>Adverse Events | Febrile neutropenia,<br>neutropenia,<br>thrombocytopenia,<br>electrocardiogram QT<br>prolonged | Febrile neutropenia,<br>infections, bleeding,<br>hand-foot skin<br>reaction | Data not yet available          |



### **Experimental Protocols**

Detailed methodologies for the key clinical trials are crucial for a comprehensive comparison.

### MAX-40279 (NCT03412292) - Phase I

- Study Design: An open-label, dose-escalation Phase I trial.[3]
- Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic activity of MAX-40279. The primary endpoints are the incidence of dose-limiting toxicities (DLTs) and the determination of the MTD.[1]
- Patient Population: Adult patients with relapsed or refractory AML.[3]
- Treatment Plan: Patients receive escalating oral doses of MAX-40279 hydrochloride. The starting dose and escalation scheme are defined in the protocol.

### Quizartinib (QuANTUM-First) - Phase III

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
- Objectives: To evaluate the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy, followed by continuation therapy in patients with newly diagnosed FLT3-ITD positive AML. The primary endpoint was overall survival.
- Patient Population: Adults (18-75 years) with newly diagnosed AML with a FLT3-ITD mutation.
- Treatment Plan: Patients were randomized to receive either Quizartinib or placebo in combination with standard 7+3 induction chemotherapy (cytarabine and an anthracycline) and consolidation therapy with high-dose cytarabine. This was followed by up to 36 cycles of continuation therapy with the assigned study drug.

### Sorafenib (SORAML) - Phase II

Study Design: A randomized, double-blind, placebo-controlled Phase II trial.



- Objectives: To assess the efficacy and safety of Sorafenib when added to standard induction and consolidation chemotherapy in younger patients with newly diagnosed AML. The primary endpoint was event-free survival.
- Patient Population: Adults (18-60 years) with newly diagnosed AML.
- Treatment Plan: Patients were randomized to receive either Sorafenib or placebo in addition to standard induction therapy (daunorubicin and cytarabine) and consolidation therapy with high-dose cytarabine.

# **Mandatory Visualization Signaling Pathway of MAX-40279**

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways, which are critical for the proliferation and survival of AML cells.





Click to download full resolution via product page

Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

## **Experimental Workflow: Phase I Dose Escalation Trial**



The following diagram outlines a typical workflow for a Phase I dose-escalation clinical trial, such as the one for MAX-40279.





Click to download full resolution via product page

Caption: Standard 3+3 dose escalation design for a Phase I clinical trial.

### Conclusion

MAX-40279 hydrochloride holds promise as a novel therapeutic agent for AML, particularly in overcoming resistance to existing FLT3 inhibitors. Its dual-targeting mechanism of FLT3 and FGFR is a rational approach to address the complexities of AML signaling pathways. However, a comprehensive comparative analysis of its clinical performance awaits the public release of data from the ongoing Phase I clinical trial (NCT03412292). The information provided on the clinical trial designs and the data from Quizartinib and Sorafenib trials offer a valuable framework for interpreting the forthcoming results of MAX-40279 and its potential role in the evolving landscape of AML treatment. Researchers and clinicians should monitor for presentations and publications from Maxinovel Pharmaceuticals for the latest data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [amlhub.com]
- 2. ashpublications.org [ashpublications.org]
- 3. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Comparative Analysis of MAX-40279 Hydrochloride in Acute Myeloid Leukemia (AML)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143482#comparative-analysis-of-max-40279-hydrochloride-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com